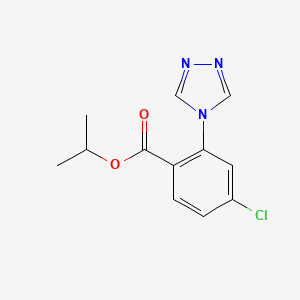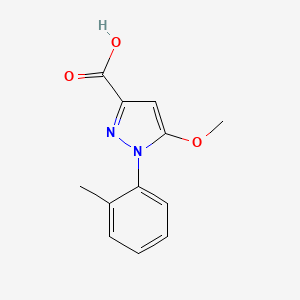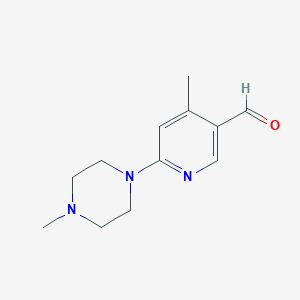
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate: is a compound that features a tert-butyl carbamate group attached to a pyridine ring, which is further substituted with a benzylamino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the reaction can be carried out at room temperature.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar protection strategies, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NaOCH3, t-BuOK
Major Products Formed:
Oxidation: Formation of benzylic alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it a valuable tool in multi-step synthesis .
Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its stability and ease of deprotection make it suitable for large-scale production .
Wirkmechanismus
The mechanism of action of tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic pathways to protect and deprotect amine functionalities .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl ((6-(benzylamino)-2-methylpyridin-3-yl)methyl)carbamate.
Benzyl carbamate: Another protecting group for amines, but requires stronger acidic conditions for deprotection.
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, offering orthogonal protection strategies.
Uniqueness: this compound is unique due to its combination of a tert-butyl carbamate group with a benzylamino-substituted pyridine ring. This structure provides specific reactivity and stability, making it suitable for various synthetic and medicinal applications .
Eigenschaften
Molekularformel |
C19H25N3O2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
tert-butyl N-[[6-(benzylamino)-2-methylpyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C19H25N3O2/c1-14-16(13-21-18(23)24-19(2,3)4)10-11-17(22-14)20-12-15-8-6-5-7-9-15/h5-11H,12-13H2,1-4H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
BZKAICOEGAXQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)NCC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


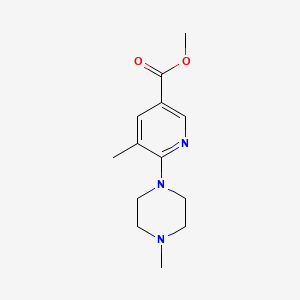
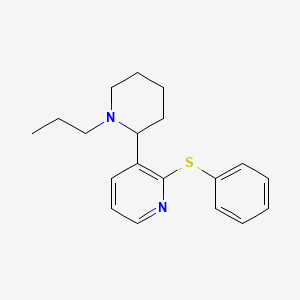
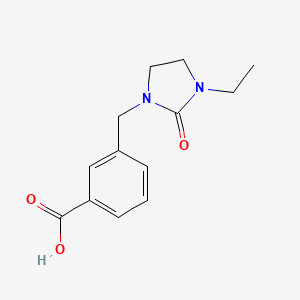

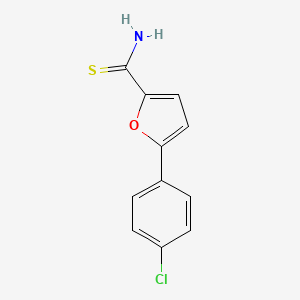
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)

